molecular formula C7H5ClF2O2S B15255115 3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid

3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid

Cat. No.: B15255115
M. Wt: 226.63 g/mol
InChI Key: HRFKVOMXGBSPMH-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid is a fluorinated carboxylic acid derivative featuring a 5-chlorothiophene substituent at the third carbon and two fluorine atoms at the second carbon of the propane backbone. Its molecular formula is C₇H₅ClF₂O₂S, with a molecular weight of 226.52 g/mol.

Properties

Molecular Formula

C7H5ClF2O2S

Molecular Weight

226.63 g/mol

IUPAC Name

3-(5-chlorothiophen-2-yl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C7H5ClF2O2S/c8-5-2-1-4(13-5)3-7(9,10)6(11)12/h1-2H,3H2,(H,11,12)

InChI Key

HRFKVOMXGBSPMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CC(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3-(5-chlorothiophen-2-yl)-2,2-difluoropropanoic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
This compound C₇H₅ClF₂O₂S 226.52 5-Cl-thiophene, 2,2-diF Intermediate in drug synthesis¹
3-(4-Bromophenyl)-2,2-difluoropropanoic acid C₉H₇BrF₂O₂ 265.05 4-Br-phenyl, 2,2-diF Versatile scaffold for small molecules²
3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid C₇H₇ClO₃S 206.65 5-Cl-thiophene, 2-OH Potential pharmaceutical intermediate³
3-[5-(2-Fluorophenyl)-2-furyl]propanoic acid C₁₃H₁₁FO₃ 234.22 2-F-phenyl, furyl Research chemical for optoelectronics⁴

Notes:

Fluorine vs. Hydroxyl Substitution: The replacement of hydroxyl (-OH) with fluorine in the 2-position (e.g., 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid vs. the difluoro analog) enhances metabolic stability and acidity due to fluorine’s strong electron-withdrawing nature .

Heterocyclic Moieties : Thiophene-based compounds (e.g., 5-chlorothiophene) are more electron-rich than furan or phenyl analogs, affecting electronic properties and reactivity in synthesis .

Structural and Crystallographic Insights

  • Electronic Effects: The 2,2-difluoro group increases the compound’s acidity (lower pKa) compared to non-fluorinated analogs, impacting solubility and binding interactions .

Biological Activity

3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid (CAS No. 1895405-23-8) is a synthetic compound with potential biological activity. Its structure includes a chlorothiophene moiety and difluoropropanoic acid, which suggests possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Molecular Formula : C7H5ClF2O2S
  • Molecular Weight : 226.63 g/mol
  • InChIKey : HRFKVOMXGBSPMH-UHFFFAOYSA-N

While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often interact with biological targets such as enzymes or receptors involved in metabolic pathways. The presence of the difluoropropanoic acid group may enhance lipophilicity and biological activity, allowing for better cellular uptake and interaction with target sites.

Inhibition Studies

Research has indicated that derivatives of difluoropropanoic acids can exhibit inhibitory effects on various enzymes. For instance, studies have focused on their role as thrombin inhibitors, which are crucial in blood coagulation processes . The incorporation of the chlorothiophenyl group may further modulate the compound's affinity and specificity towards these targets.

Toxicity and Safety Profile

The safety profile of this compound has not been fully elucidated; however, related compounds have shown potential toxicity. For example, difluoropropanoic acids are generally classified as harmful if swallowed and can cause skin irritation . Therefore, careful assessment through toxicological studies is necessary to establish safe usage parameters.

Anticoagulant Activity

A study exploring the anticoagulant properties of similar compounds found that modifications to the thiophene ring significantly influenced their activity against thrombin. This suggests that this compound could potentially serve as a lead compound for developing new anticoagulant drugs .

Structure-Activity Relationship (SAR)

In a comparative analysis of various difluoropropanoic acid derivatives, it was noted that substituents on the aromatic rings could dramatically alter biological activity. This emphasizes the importance of structural modifications in enhancing efficacy and selectivity towards specific biological targets .

Data Table

PropertyValue
Molecular FormulaC7H5ClF2O2S
Molecular Weight226.63 g/mol
InChIKeyHRFKVOMXGBSPMH-UHFFFAOYSA-N
Potential Biological ActivityAnticoagulant properties
Toxicity ClassificationHarmful if swallowed

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